Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate
Description
Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiophene ring, a dichlorophenoxy group, and an ester functional group
Properties
IUPAC Name |
methyl 3-[[2-(2,6-dichlorophenoxy)acetyl]amino]-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-8-7-23-14(15(20)21-2)12(8)18-11(19)6-22-13-9(16)4-3-5-10(13)17/h3-5,7H,6H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJHRWXEVVVVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)COC2=C(C=CC=C2Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(2,6-dichlorophenoxy)acetic acid: This is achieved by reacting 2,6-dichlorophenol with chloroacetic acid under basic conditions.
Formation of the amide bond: The 2-(2,6-dichlorophenoxy)acetic acid is then reacted with 4-methyl-2-thiophenecarboxylic acid chloride in the presence of a base to form the corresponding amide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms in the dichlorophenoxy group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that thiophene derivatives, including methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- A case study demonstrated that modifications to the thiophene structure significantly enhanced cytotoxicity against breast cancer cells, suggesting that further structural optimization could lead to more effective anticancer agents .
-
Antimicrobial Properties
- The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies revealed that it effectively inhibits the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, likely due to its ability to disrupt bacterial cell membranes .
- A comparative analysis of various thiophene derivatives showed that those with electron-withdrawing groups exhibited higher antibacterial activity, reinforcing the importance of structural features in determining efficacy .
Agricultural Applications
- Herbicidal Activity
- The dichlorophenoxy group in the compound suggests potential use as a herbicide. Preliminary studies indicate that it can effectively inhibit the growth of common weeds by interfering with their hormonal balance and growth processes .
- Field trials have reported significant reductions in weed populations when applying formulations containing this compound, highlighting its practical applications in crop management strategies .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Thiophene Ring | Enhances biological activity |
| Dichlorophenoxy Group | Increases herbicidal potency |
| Acetylamino Group | Contributes to cytotoxic effects |
| Methyl Substituent | Modulates lipophilicity and solubility |
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate: shares similarities with other thiophene-based compounds and dichlorophenoxy derivatives.
Thiophene derivatives: Known for their diverse chemical reactivity and potential biological activities.
Dichlorophenoxy derivatives: Commonly used in herbicides and pharmaceuticals.
Uniqueness
- The combination of a thiophene ring with a dichlorophenoxy group and an ester functional group makes this compound unique.
- Its specific molecular structure imparts distinct chemical properties and potential applications that are not commonly found in other similar compounds .
Biological Activity
Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate is a synthetic compound with potential biological activities, particularly in the field of medicinal chemistry. It is structurally related to various bioactive compounds and has garnered interest for its possible therapeutic applications.
- Molecular Formula : C15H13Cl2NO4S
- Molecular Weight : 374.24 g/mol
- CAS Number : Not specified in the search results but can be referenced from chemical databases.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Tubulin Polymerization : Similar to other compounds in its class, it may disrupt microtubule dynamics, which is crucial for cell division and function .
- Antiproliferative Activity : It has been observed to inhibit the proliferation of certain cancer cell lines, indicating potential anticancer properties.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has shown significant antiproliferative effects in various cancer cell lines, with IC50 values indicating its potency:
| Cell Line | IC50 (µM) |
|---|---|
| Prostate Cancer | 0.7 - 1.0 |
| Melanoma | 1.8 - 2.6 |
| Non-Small Cell Lung | 3.81 |
| Leukemia | 0.124 |
These results suggest that this compound may be effective against multiple types of cancer, warranting further investigation into its mechanisms and therapeutic potential.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the chemical structure can significantly affect the biological activity:
- Aromatic Substituents : The presence of bulky aromatic groups enhances cytotoxicity.
- Alkyl Chains : Variations in alkyl chain length and branching impact solubility and bioavailability.
Case Studies
- In Vitro Studies : A study conducted on a series of derivatives demonstrated that modifications to the thiophene core led to varying degrees of cytotoxicity across different cancer cell lines. Compounds with specific substitutions showed improved activity compared to their parent structures.
- Animal Models : Preliminary tests in animal models have suggested that this compound may reduce tumor size when administered at specific dosages, although comprehensive studies are needed to confirm these findings.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling 2-(2,6-dichlorophenoxy)acetyl chloride with a methyl-substituted thiophene carboxylate precursor. For example, Methyl 3-amino-4-methylthiophene-2-carboxylate (or a structurally similar intermediate) can be reacted with the acyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water mixtures) is critical. Purity optimization (>97%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm, as validated in analogous syntheses of related thiophene carboxylates .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : The thiophene ring protons (δ 6.5–7.5 ppm) and the methyl ester group (δ ~3.8 ppm for CH3O) are diagnostic. The 2,6-dichlorophenoxy moiety will show two aromatic singlets (δ ~7.2 ppm for C3/C5 protons) and a deshielded acetyl carbonyl (δ ~170 ppm in 13C).
- IR : Stretching bands for the ester carbonyl (~1720 cm⁻¹), amide N-H (~3300 cm⁻¹), and C-Cl (~750 cm⁻¹) should be observed.
- MS : High-resolution ESI-MS will confirm the molecular ion ([M+H]+) and fragmentation patterns, such as loss of the dichlorophenoxyacetyl group. Reference data from structurally similar compounds (e.g., ethyl 2-amino-thiophene carboxylates) can guide interpretation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or assay variability. To address this:
- Purity Verification : Use orthogonal methods (HPLC, elemental analysis) to ensure ≥97% purity, as lower grades (e.g., 90–95%) may contain byproducts like unreacted acyl chloride or hydrolyzed acids .
- Standardized Bioassays : Re-test the compound in controlled assays (e.g., insecticidal activity via OECD Guideline 227) using a common solvent (e.g., DMSO) and reference standards (e.g., imidacloprid for comparison).
- Metabolite Screening : Use LC-MS to identify degradation products during bioassays, which may explain reduced efficacy .
Q. How can the environmental persistence of this compound be evaluated in aquatic systems, and what degradation pathways are plausible?
- Methodological Answer :
- Microbial Degradation : Conduct sand filter experiments (10–15 min residence time) with microbial consortia from agricultural runoff. Monitor parent compound depletion via GC-MS and identify metabolites (e.g., hydrolyzed amides or cleaved dichlorophenoxy fragments) .
- Photodegradation : Expose aqueous solutions to UV light (λ = 254 nm) and analyze degradation kinetics. The thiophene ring and ester groups are prone to photooxidation, generating carboxylic acids or sulfoxides .
- QSAR Modeling : Predict half-lives using quantitative structure-activity relationship models based on logP (estimated ~4.0) and electron-withdrawing substituents (Cl, ester) .
Q. What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Enzyme Assays : Incubate the compound with recombinant CYP3A4 or CYP1A2 isoforms and NADPH. Monitor metabolite formation via LC-MS/MS. The dichlorophenoxy group may undergo oxidative dechlorination or hydroxylation.
- Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to predict binding modes in the enzyme’s active site. The thiophene ring’s sulfur atom may coordinate with heme iron, altering reactivity .
- Inhibition Studies : Assess competitive inhibition using probe substrates (e.g., 7-ethoxyresorufin for CYP1A2). Ki values can clarify potency and potential drug-drug interactions .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent ester hydrolysis.
- Characterization : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC).
- Degradation Studies : Include abiotic controls (e.g., autoclaved sand) to distinguish microbial vs. chemical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
